molecular formula C15H22O2 B12872895 2,6-Di-tert-butylbenzoic acid

2,6-Di-tert-butylbenzoic acid

Cat. No.: B12872895
M. Wt: 234.33 g/mol
InChI Key: AGGNISLHEOXYAR-UHFFFAOYSA-N
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Description

2,6-Di-tert-butylbenzoic acid is an organic compound with the molecular formula C₁₅H₂₂O₂. It is a derivative of benzoic acid where two tert-butyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its stability and is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Di-tert-butylbenzoic acid can be synthesized through the alkylation of benzoic acid derivatives. One common method involves the Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at elevated temperatures to ensure complete substitution at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Produces quinones.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2,6-Di-tert-butylbenzoic acid is utilized in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its role in drug development due to its stability and reactivity.

    Industry: Employed as an additive in polymers to enhance stability and resistance to oxidation.

Mechanism of Action

The mechanism by which 2,6-Di-tert-butylbenzoic acid exerts its effects involves its ability to stabilize free radicals and prevent oxidative degradation. The tert-butyl groups provide steric hindrance, protecting the benzene ring from further reactions. This compound can interact with molecular targets such as enzymes and receptors, modulating their activity and pathways involved in oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tri-tert-butylbenzoic acid
  • 3,5-Di-tert-butylbenzoic acid
  • 2,6-Di-tert-butylphenol

Uniqueness

2,6-Di-tert-butylbenzoic acid is unique due to its specific substitution pattern, which provides a balance between steric hindrance and reactivity. This makes it particularly useful in applications requiring stability and resistance to oxidation, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2,6-ditert-butylbenzoic acid

InChI

InChI=1S/C15H22O2/c1-14(2,3)10-8-7-9-11(15(4,5)6)12(10)13(16)17/h7-9H,1-6H3,(H,16,17)

InChI Key

AGGNISLHEOXYAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)C(=O)O

Origin of Product

United States

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